2-Chlorohex-2-enoyl fluoride
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Overview
Description
2-Chlorohex-2-enoyl fluoride is an organic compound with the molecular formula C6H8ClFO It is characterized by the presence of a chloro group and a fluorine atom attached to a hexenoyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorohex-2-enoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hex-2-enoyl chloride with a fluorinating agent such as hydrogen fluoride or a fluoride salt under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chlorohex-2-enoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The double bond in the hexenoyl backbone allows for addition reactions with electrophiles, resulting in the formation of saturated compounds.
Elimination Reactions: Under basic conditions, elimination of hydrogen chloride can occur, leading to the formation of hex-2-enoyl fluoride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Bases: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
- Substituted hexenoyl fluorides
- Saturated fluorinated compounds
- Hex-2-enoyl fluoride
Scientific Research Applications
2-Chlorohex-2-enoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chlorohex-2-enoyl fluoride involves its reactivity with nucleophiles and electrophiles. The presence of both chloro and fluoro groups enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
Hex-2-enoyl fluoride: Lacks the chloro group, resulting in different reactivity and applications.
2-Chlorohex-2-enoyl chloride: Contains a chloro group but lacks the fluorine atom, leading to different chemical properties.
Fluoroalkenes: Compounds with similar fluorine content but different structural backbones.
Uniqueness
2-Chlorohex-2-enoyl fluoride is unique due to the presence of both chloro and fluoro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in the development of new materials and pharmaceuticals.
Properties
CAS No. |
62300-89-4 |
---|---|
Molecular Formula |
C6H8ClFO |
Molecular Weight |
150.58 g/mol |
IUPAC Name |
2-chlorohex-2-enoyl fluoride |
InChI |
InChI=1S/C6H8ClFO/c1-2-3-4-5(7)6(8)9/h4H,2-3H2,1H3 |
InChI Key |
GBQMYJRZKBGGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)F)Cl |
Origin of Product |
United States |
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